molecular formula C17H21N3O2 B2459510 N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide CAS No. 1014051-18-3

N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B2459510
CAS No.: 1014051-18-3
M. Wt: 299.374
InChI Key: LNVRTIVIRHKHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide” is not available in the sources I found .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 299.37 . No other physical or chemical properties were found .

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

  • Synthesis of Azoles and Azines : The utility of acetylphenyl derivatives in synthesizing new azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives has been reported. These compounds were synthesized using conventional heat and microwave irradiation, showcasing the versatility of acetylphenyl derivatives in heterocyclic synthesis (Al-Shiekh et al., 2004).
  • Anticonvulsant Activity : A group of N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings, including pyrazole, have been synthesized and evaluated for their anticonvulsant activity. This research underscores the potential of these derivatives in developing new anticonvulsant drugs (Tarikogullari et al., 2010).

Chemical Reactivity and Antitumor Activity

  • Synthesis and Evaluation of Benzenesulfonamide Derivatives : The reactivity of N-(4-acetylphenyl)benzene sulphonamide derivatives towards various reagents has been studied, leading to the synthesis of novel sulfonamide derivatives. Some chlorinated compounds exhibited excellent in vitro antitumor activity against cancer cell lines, highlighting the compound's potential in cancer therapy (Fahim & Shalaby, 2019).

Molecular Interaction Studies

  • CB1 Cannabinoid Receptor Antagonism : The molecular interaction of a similar antagonist compound with the CB1 cannabinoid receptor has been analyzed, providing insights into the structural basis of receptor antagonism and potential applications in designing receptor-specific drugs (Shim et al., 2002).

Green Chemistry Applications

  • Solvent-free Cyclization and Acetylation : The solvent-free one-pot synthesis of 1-N-acetyl pyrazoles, using microwave irradiation, represents an environmentally friendly approach to synthesizing heterocyclic compounds. This method emphasizes the significance of green chemistry principles in the synthesis of biologically active compounds (Thirunarayanan & Sekar, 2016).

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide” is not mentioned in the sources I found .

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11(10-20-13(3)8-12(2)19-20)17(22)18-16-7-5-6-15(9-16)14(4)21/h5-9,11H,10H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVRTIVIRHKHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.